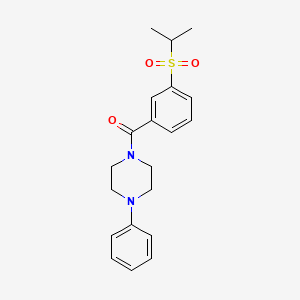![molecular formula C12H8Cl2N4S B2774897 7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-87-5](/img/structure/B2774897.png)
7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is an organosulfur compound and a member of the triazolo[1,5-a]pyrimidine family. It has a wide range of applications in organic synthesis and in the field of medicinal chemistry. This compound has been studied for its potential use as an anti-inflammatory, anti-cancer, and antifungal agent. In addition, it has been used for its ability to inhibit enzymes involved in the synthesis of cholesterol.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
The molecular structure of similar compounds within the [1,2,4]triazolo[1,5-a]pyrimidine family has been extensively studied for its potential biological activity through coordination compounds. Research has shown differences in crystal environments, indicating variations in molecular interactions and supramolecular architecture. For example, Canfora et al. (2010) reported on the crystal structures of a related compound in different solvates, highlighting the importance of hydrogen bonding and π-π stacking interactions in defining its structure (Canfora, Pillet, Espinosa, & Ruisi, 2010).
Synthesis and Chemical Properties
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been an area of significant interest, focusing on creating novel compounds with potential antimicrobial activities. For instance, El-Agrody et al. (2001) developed new pyrimidine derivatives, emphasizing the versatility of this scaffold in synthesizing biologically active compounds (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001). Additionally, research into efficient synthesis methods for [1,2,4]triazolo[1,5-a]pyrimidine derivatives revealed promising pathways for obtaining these compounds with high yields and potential anticonvulsant properties (Divate & Dhongade-Desai, 2014).
Biological Activities
The exploration of biological activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has highlighted their potential in medicinal chemistry. Studies have investigated these compounds for their ability to inhibit influenza virus RNA polymerase and potential antitumor, antiviral, and fungicidal activities. For example, Massari et al. (2017) identified compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold with promising abilities to inhibit influenza virus activities (Massari et al., 2017). Fizer, Slivka, and Lendel (2013) discussed a new method for obtaining derivatives with anticipated antitumor and antiviral activities, demonstrating the chemical versatility and potential pharmacological applications of these compounds (Fizer, Slivka, & Lendel, 2013).
Eigenschaften
IUPAC Name |
7-(2,4-dichlorophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4S/c1-19-12-16-11-15-5-4-10(18(11)17-12)8-3-2-7(13)6-9(8)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLKILBOCJMLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

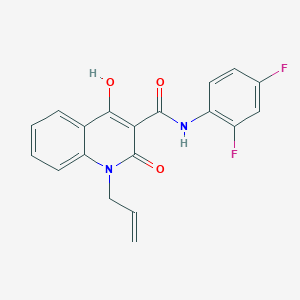
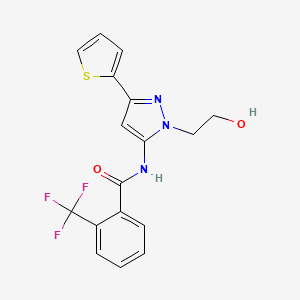
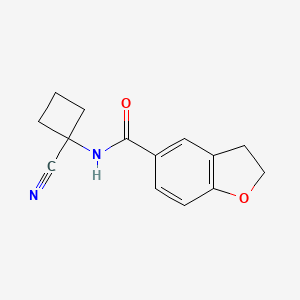
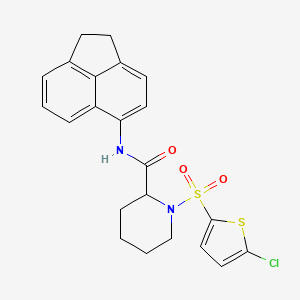
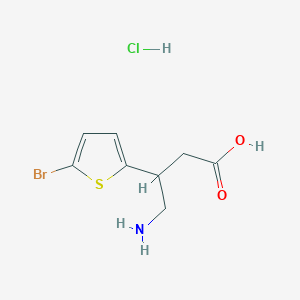

![(E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2774824.png)
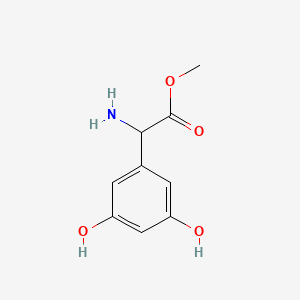
![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2774826.png)
![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2774829.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2774830.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2774834.png)
